5-Fluoropyrimidine-2-carboxylic acid
Overview
Description
5-Fluoropyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C5H3FN2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Fluoropyrimidine-2-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom at the 5th position and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoropyrimidine-2-carboxylic acid include a molecular weight of 141.10 g/mol . Other properties such as solubility, melting point, and boiling point are not explicitly mentioned in the available resources.Scientific Research Applications
Cancer Treatment
- Scientific Field : Medical Oncology
- Application Summary : 5-Fluorouracil (5-FU) is the most widely used fluorinated pyrimidine and is used to treat more than 2 million cancer patients each year . It has a well-established role in inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) .
- Methods of Application : The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .
- Results or Outcomes : New insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies .
In addition to their use in cancer treatment, fluorinated pyrimidines have been used in the study of RNA and DNA structures. They have been found to perturb nucleic acid structure and dynamics, providing new insights into these biological processes .
Cancer Treatment
- Scientific Field : Medical Oncology
- Application Summary : 5-Fluorouracil (5-FU) is the most widely used fluorinated pyrimidine and is used to treat more than 2 million cancer patients each year . It has a well-established role in inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) .
- Methods of Application : The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .
- Results or Outcomes : New insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies .
properties
IUPAC Name |
5-fluoropyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHVWYOCJKRZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735178 | |
Record name | 5-Fluoropyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyrimidine-2-carboxylic acid | |
CAS RN |
1196151-51-5 | |
Record name | 5-Fluoropyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoropyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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